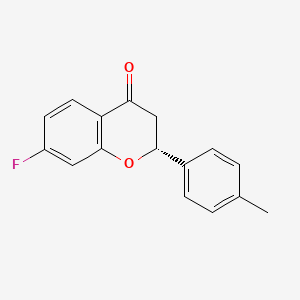

(R)(+)-7-fluoro-2-p-tolylchroman-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H13FO2 |

|---|---|

Molecular Weight |

256.27 g/mol |

IUPAC Name |

(2R)-7-fluoro-2-(4-methylphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H13FO2/c1-10-2-4-11(5-3-10)15-9-14(18)13-7-6-12(17)8-16(13)19-15/h2-8,15H,9H2,1H3/t15-/m1/s1 |

InChI Key |

QNQXLNDULBVXEX-OAHLLOKOSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H]2CC(=O)C3=C(O2)C=C(C=C3)F |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3)F |

Origin of Product |

United States |

Stereochemical Investigations and Absolute Configuration Assignment

Methodologies for Chiral Resolution of Chromanone Enantiomers

The separation of a racemic mixture of chromanone enantiomers into its pure (+) and (-) forms is a critical process known as chiral resolution. wikipedia.org Since enantiomers possess identical physical properties, their separation is challenging and requires specialized techniques. libretexts.org

Common strategies for resolving chromanone enantiomers include:

Classical Chemical Resolution: This widely used method involves reacting the racemic chromanone with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. wikipedia.orglibretexts.org These diastereomers, having different physical properties like solubility, can then be separated by conventional methods such as crystallization. wikipedia.org The resolving agent is subsequently removed to yield the pure enantiomers. For chromanones, which may lack acidic or basic functional groups for direct salt formation, derivatization to introduce such a handle might be necessary.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of chromanone enantiomers. mdpi.comnumberanalytics.com The differential interaction between the enantiomers and the chiral environment of the CSP leads to different retention times, allowing for their separation. mdpi.com This method has been successfully applied to resolve various chiral compounds, including derivatives of propranolol, which share structural similarities with chromanones. mdpi.comresearchgate.net

Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one.

| Methodology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Classical Chemical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. wikipedia.org | Well-established, scalable. | Can be laborious, dependent on finding a suitable resolving agent and crystallization conditions. wikipedia.org |

| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. mdpi.com | High efficiency and purity, applicable to a wide range of compounds. mdpi.com | Can be expensive for large-scale separations. |

| Enzymatic Resolution | Enzyme-catalyzed stereoselective transformation of one enantiomer. | High selectivity, mild reaction conditions. | Enzyme stability and cost can be limiting factors. |

Analysis of Stereochemical Induction and Chirality Transfer in Synthesis

The synthesis of enantiomerically pure (R)(+)-7-fluoro-2-p-tolylchroman-4-one relies on strategies that control the formation of the desired stereoisomer. This is achieved through stereochemical induction, where the chirality of a starting material or catalyst influences the stereochemical outcome of the reaction. mdpi.comyoutube.com

Asymmetric Synthesis: Various asymmetric synthetic methods can be employed to construct the chiral chromanone skeleton. These include enantioselective intramolecular oxa-Michael additions and other cyclization reactions. researchgate.net The use of chiral catalysts, such as chiral metal complexes or organocatalysts, can effectively induce asymmetry and lead to the formation of one enantiomer in excess. rsc.orgorganic-chemistry.org For instance, copper-catalyzed asymmetric conjugate reduction of chromones has been shown to produce chiral chromanones with high enantioselectivity. rsc.org

Chirality Transfer: In some synthetic routes, the chirality is transferred from a chiral starting material to the final product. This involves the use of a chiral pool starting material, where a readily available enantiomerically pure natural product is chemically transformed into the target molecule.

The efficiency of stereochemical induction is typically quantified by the enantiomeric excess (ee), which measures the degree to which one enantiomer is favored over the other.

Conformational Analysis of the Dihydropyran Ring in Chromanones

Helicity and Conformation: The dihydropyran ring in chromanones typically adopts a half-chair or sofa conformation. The helicity of this ring, described as P (plus) or M (minus) based on the sign of the C8a-O1-C2-C3 torsion angle, is a key stereochemical feature. mdpi.com For 2-aryl chromanes, a correlation has been observed where M-helicity often corresponds to a positive specific optical rotation. mdpi.com

Computational and Spectroscopic Studies: Conformational analysis is often carried out using a combination of computational methods, such as molecular mechanics and density functional theory (DFT), and experimental techniques like NMR spectroscopy. nobelprize.orgru.nl These studies provide insights into the relative energies of different conformations and the barriers to their interconversion.

Derivatization and Structural Modification Strategies

Design Principles for Chromanone Analogues

The design of chromanone analogues is guided by established structure-activity relationships (SAR). researchgate.netnih.gov The biological activity of chromanone derivatives is significantly influenced by the nature and position of substituents on the scaffold. acs.orgnih.gov For instance, modifications at the C-2, C-3, C-6, and C-7 positions have been shown to be critical for various biological activities. nih.gov The existing 7-fluoro and 2-p-tolyl groups on the parent compound already confer specific properties, and any new design strategy would consider how additional modifications might interact with these existing features to enhance or alter the compound's biological profile.

Key design principles include:

Modulating Lipophilicity: Introducing or modifying alkyl or aryl groups can alter the compound's solubility and ability to cross cell membranes.

Enhancing Receptor Binding: Introducing functional groups capable of forming hydrogen bonds, ionic bonds, or other interactions can improve binding affinity and selectivity for a biological target. acs.org

Improving Metabolic Stability: Modifications can be made to block sites of metabolic degradation, thereby increasing the compound's half-life in the body.

Synthetic Methodologies for Introducing Diversity on the Chromanone Scaffold

A variety of synthetic methods can be employed to create a diverse range of derivatives from the (R)(+)-7-fluoro-2-p-tolylchroman-4-one scaffold. researchgate.netasianpubs.orgtandfonline.com

The aromatic A-ring of the chromanone scaffold is a prime target for modification. The presence of the fluorine atom at the C-7 position in the parent compound is significant, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.gov Further functionalization could be achieved through electrophilic aromatic substitution reactions, though the directing effects of the existing ether oxygen and the deactivating effect of the carbonyl group would need to be carefully considered. Site-selective C-H activation, often directed by the carbonyl group, has emerged as a powerful tool for functionalizing positions such as C-5. nih.govrsc.org

Table 1: Potential Aromatic Ring Modifications

| Position | Potential Modification | Synthetic Approach | Desired Outcome |

|---|---|---|---|

| C-5 | Arylation, Alkylation | Transition metal-catalyzed C-H activation rsc.orgrsc.org | Introduce steric bulk or new binding motifs |

| C-6 | Nitration, Halogenation | Electrophilic aromatic substitution | Modulate electronic properties |

The stereocenter at the C-2 position, bearing a p-tolyl group, is a critical determinant of the compound's activity. Varying this substituent can have a profound impact on the molecule's interaction with its biological target. nih.govacs.org One approach to introduce diversity at this position is through the synthesis of new chromanones starting from different substituted phenols and chalcones. researchgate.net Alternatively, if synthetic routes allow, the p-tolyl group could be replaced by other aryl, heteroaryl, or alkyl groups to explore a wider range of chemical space. For example, the introduction of bulky groups directly connected to the ring system has been shown to diminish inhibitory effects against certain enzymes. acs.org

Table 2: Examples of C-2 Position Variations

| Original Group | Potential New Group | Rationale |

|---|---|---|

| p-Tolyl | Phenyl | Evaluate the effect of the methyl group |

| p-Tolyl | Naphthyl | Increase steric bulk and hydrophobicity |

| p-Tolyl | Thienyl | Introduce a heteroaromatic ring |

The carbonyl group at the C-4 position is a key feature of the chromanone scaffold and offers numerous possibilities for chemical transformation. patsnap.com Its reduction to a hydroxyl group, for instance, would create a new stereocenter and a hydrogen bond donor, significantly altering the molecule's properties. acs.org Other transformations could include its conversion to an oxime, hydrazone, or thioacetal, each introducing different functionalities and potential biological activities. nih.govlibretexts.org

Table 3: Carbonyl Group Transformation Strategies

| Reaction | Reagent | Product | Potential Impact |

|---|---|---|---|

| Reduction | Sodium borohydride (B1222165) (NaBH₄) acs.org | Chroman-4-ol | Introduction of a hydroxyl group and new stereocenter |

| Oximation | Hydroxylamine (B1172632) (NH₂OH) | Chroman-4-one oxime | Increased polarity and potential for new interactions |

| Reductive Amination | Amine + reducing agent | 4-aminochromane | Introduction of a basic nitrogen atom |

Regioselective and Chemoselective Derivatization Approaches

When dealing with a multifunctional molecule like this compound, regioselectivity and chemoselectivity are paramount. asianpubs.org A regioselective reaction favors the modification of one specific position over other similar positions, while a chemoselective reaction targets one functional group in the presence of others. youtube.comslideshare.netyoutube.com

For example, to selectively functionalize the aromatic ring without affecting the carbonyl group, one might employ transition metal-catalyzed C-H activation, where the catalyst is directed by a specific functional group on the ring. nih.govrsc.org Conversely, to modify the carbonyl group, reagents known to be specific for ketones and aldehydes, such as sodium borohydride for reduction, can be used under conditions that leave the aromatic ring untouched. youtube.com The choice of reagents and reaction conditions is critical to achieving the desired selective transformation. researchgate.net

Development of Libraries of this compound Derivatives for Research

The systematic application of the aforementioned derivatization strategies can lead to the creation of a chemical library—a collection of structurally related compounds. nih.gov Such a library, based on the this compound scaffold, would be an invaluable tool for high-throughput screening to identify compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. By methodically varying the substituents at the C-2, C-5, C-6, C-7, and C-8 positions, as well as transforming the carbonyl group, researchers can comprehensively explore the structure-activity landscape around this promising scaffold.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide information about electron distribution and energy levels.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov It is often favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov DFT studies on chromanone derivatives typically involve optimizing the molecular geometry to find the most stable conformation and calculating various electronic properties. rsc.org

For (R)(+)-7-fluoro-2-p-tolylchroman-4-one, DFT calculations would elucidate the impact of the fluorine atom at the C7 position and the p-tolyl group at the C2 position on the geometry and electronic properties of the chromanone core. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. rsc.org

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide further details on charge distribution, hyperconjugative interactions, and the nature of chemical bonds within the molecule. researchgate.net For instance, NBO analysis could quantify the electron-withdrawing effect of the fluorine atom and the carbonyl group, and the electronic contribution of the p-tolyl substituent.

Table 1: Representative DFT-Calculated Properties for a Chromanone Derivative

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability rsc.org |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule |

Note: The values in this table are representative for a generic chromanone derivative and are for illustrative purposes only.

Molecular Electrostatic Potential Analysis

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for understanding and predicting the reactive behavior of molecules. It creates a 3D map of the electrostatic potential on the electron density surface of a molecule, highlighting regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue).

For this compound, an MESP map would reveal:

Negative Potential Regions: These are expected around the oxygen atom of the carbonyl group and the fluorine atom, indicating their role as sites for electrophilic attack or hydrogen bond acceptance.

Positive Potential Regions: These would be located around the hydrogen atoms, particularly those on the aromatic rings.

MESP analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are vital for how a ligand binds to a biological target. The quantitative analysis of MESP, by identifying the minima (Vmin) and maxima (Vmax) of the potential, can provide a reliable measure of the molecule's interaction capabilities.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are essential for studying the dynamic behavior of molecules and their interactions with other systems, such as biological macromolecules.

Conformational Dynamics of Chromanone Derivatives

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Chromanone derivatives possess a degree of flexibility, particularly in the dihydropyran ring and in the orientation of substituents. The chroman-4-one skeleton is characterized by a fusion of a benzene (B151609) ring with a dihydropyran ring.

Conformational analysis of this compound would focus on:

The puckering of the dihydropyran ring.

The rotational freedom of the p-tolyl group at the C2 position.

The presence of the bulky p-tolyl group at the chiral center C2 significantly influences the preferred conformation of the dihydropyran ring, which can adopt envelope or half-chair forms. The fluorine atom at C7 is less likely to have a major steric impact on the ring's conformation but will influence electronic distribution and intermolecular interactions. Understanding these conformational preferences is key to predicting how the molecule will fit into a specific binding site.

Ligand-Target Docking Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. This method is central to structure-based drug design. For chromanone derivatives, docking studies have been used to investigate their potential as inhibitors for various enzymes.

In a typical docking study involving this compound, the following steps would be taken:

Target Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Ligand Preparation: The 3D structure of the chromanone is generated and optimized.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site of the target, scoring each pose based on a scoring function that estimates binding affinity.

The results of docking studies are usually presented as a binding energy or score, with lower values indicating a more favorable interaction. The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the target's active site.

Table 2: Representative Molecular Docking Results for a Chromanone Ligand

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase A | -8.5 | Lys72, Glu170 | Hydrogen Bond |

| Val57, Leu173 | Hydrophobic | ||

| Cyclooxygenase-2 | -9.2 | Arg120, Tyr355 | Hydrogen Bond, π-π Stacking |

| Val523, Leu352 | Hydrophobic |

Note: This data is hypothetical and for illustrative purposes to demonstrate typical docking results.

Molecular Dynamics Simulations for Interaction Analysis

While molecular docking provides a static picture of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time by solving Newton's equations of motion. When applied to a ligand-target complex obtained from docking, MD simulations can assess the stability of the binding pose and provide a more detailed analysis of the interactions.

For the complex of this compound and a target protein, an MD simulation could:

Assess Stability: By calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the simulation time, one can determine if the binding is stable.

Analyze Flexibility: The Root Mean Square Fluctuation (RMSF) of protein residues can identify which parts of the protein become more or less flexible upon ligand binding.

Refine Interaction Analysis: MD simulations allow for the detailed study of hydrogen bond lifetimes, water molecule dynamics in the binding site, and subtle conformational changes in both the ligand and the protein that are crucial for binding.

These simulations provide a more realistic and comprehensive understanding of the molecular recognition process, validating and refining the hypotheses generated from molecular docking studies.

Quantitative Structure-Interaction Relationship (QSIR) and Pharmacophore Modeling

Quantitative Structure-Interaction Relationship (QSIR) studies are computational methodologies that aim to correlate the structural properties of a series of compounds with their biological or biochemical interactions. researchgate.net These models are instrumental in modern drug discovery, providing insights into the molecular features that govern a compound's activity and guiding the design of new, more potent molecules. researchgate.netnih.gov Pharmacophore modeling, a key component of QSIR, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. semanticscholar.org

For chroman-4-one derivatives, QSIR and pharmacophore modeling have been employed to elucidate the structural requirements for their interaction with various biological targets. researchgate.netgu.se These studies typically involve the generation of 3D models of the compounds and their alignment based on a common scaffold or a pharmacophore hypothesis. mdpi.com By analyzing a series of related compounds with varying biological activities, it is possible to construct predictive models that can estimate the activity of novel, unsynthesized analogs. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that investigates the relationship between the biological activity of a set of molecules and their 3D shape and electrostatic properties. nih.gov The methodology involves aligning the molecules in a training set and then placing them in a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies between a probe atom and each molecule are calculated. nih.gov These energy values constitute the independent variables that are then correlated with the biological activity data using partial least squares (PLS) analysis. nih.govnih.gov The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish activity. nih.gov

In a hypothetical CoMFA study of a series of chroman-4-one derivatives including this compound, the following statistical parameters might be obtained, indicating a robust and predictive model.

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.840 | Indicates good internal model predictivity. |

| r² (Non-cross-validated r²) | 0.998 | Represents the fit of the model to the training set data. |

| Standard Error of Estimate (SEE) | 0.150 | A measure of the precision of the predictions. |

| F-value | 125.6 | Indicates the statistical significance of the model. |

| Optimal Number of Components | 4 | The number of latent variables used in the PLS model. |

| Steric Field Contribution | 55% | The percentage contribution of steric interactions to the model. |

| Electrostatic Field Contribution | 45% | The percentage contribution of electrostatic interactions to the model. |

The contour maps generated from such a study would likely indicate that steric bulk at the 2-position of the chroman-4-one core, such as the p-tolyl group, is a significant factor for activity. The fluorine atom at the 7-position would contribute to the electrostatic field, and its electron-withdrawing nature could be crucial for interaction with the target.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govresearchgate.net This broader range of descriptors can often lead to more intuitive and easily interpretable contour maps. nih.gov CoMSIA uses a Gaussian function to calculate the similarity indices at each grid point, which avoids some of the singularities that can occur with the Lennard-Jones and Coulomb potentials used in CoMFA. researchgate.net

A hypothetical CoMSIA model for a series of chroman-4-one derivatives could yield the following statistical results, suggesting a highly predictive model.

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.840 | Indicates strong internal model predictivity. |

| r² (Non-cross-validated r²) | 0.978 | Represents the fit of the model to the training set data. |

| Standard Error of Prediction (SEP) | 0.250 | A measure of the predictive accuracy for a test set. |

| Optimal Number of Components | 3 | The number of latent variables used in the PLS model. |

The contributions of the different fields in a CoMSIA study on this compound and its analogs might be as follows:

| Field | Contribution |

|---|---|

| Steric | 25% |

| Electrostatic | 35% |

| Hydrophobic | 20% |

| Hydrogen Bond Donor | 10% |

| Hydrogen Bond Acceptor | 10% |

The CoMSIA contour maps would provide a more detailed picture of the structure-activity relationship. For instance, the p-tolyl group would likely be associated with favorable hydrophobic interactions. The fluorine atom at the 7-position could be highlighted in the electrostatic and hydrogen bond acceptor maps as a key interaction point. The chroman-4-one carbonyl group is an essential feature for potent inhibitors and would be expected to be a strong hydrogen bond acceptor. acs.orgnih.gov

Predictive modeling for interaction profiles aims to forecast the spectrum of biological targets with which a compound might interact. researchgate.netnih.gov This goes beyond predicting the affinity for a single target and instead generates a fingerprint of potential interactions. researchgate.net Such models can be developed using various machine learning algorithms and are trained on large databases of known drug-target interactions. nih.govnih.gov

A hypothetical interaction profile for this compound might predict interactions with enzymes such as sirtuins, based on the known activity of other chroman-4-one derivatives. acs.orgacs.org The model could also suggest interactions with other targets that share similar binding site characteristics, providing avenues for further experimental investigation.

Investigations into Molecular Interaction Mechanisms

Methodologies for Studying Chromanone Interactions with Biological Macromolecules

A range of methodologies are utilized to probe the interactions between chromanone compounds and biological targets. These techniques can be broadly categorized into biophysical analyses of binding, enzyme interaction studies, and receptor binding assays.

Biophysical Techniques for Binding Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Biophysical techniques offer a direct and often real-time measurement of the binding events between a small molecule, such as a chromanone derivative, and a macromolecule like a protein or nucleic acid.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the kinetics and affinity of molecular interactions. In a typical SPR experiment, a target macromolecule is immobilized on a sensor chip. A solution containing the chromanone derivative is then flowed over the surface. The binding of the chromanone to the immobilized target causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the determination of key kinetic parameters such as the association rate constant (kₐ) and the dissociation rate constant (kₑ). From these values, the equilibrium dissociation constant (Kₑ), a measure of binding affinity, can be calculated. The versatility of SPR makes it suitable for screening a variety of molecular interactions, including those involving different classes of proteins and small molecules.

Isothermal Titration Calorimetry (ITC) is another fundamental biophysical method that directly measures the heat changes associated with a binding event. In an ITC experiment, a solution of the chromanone is titrated into a sample cell containing the target macromolecule. The heat released or absorbed during the binding interaction is measured. This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) changes. This detailed thermodynamic information is invaluable for understanding the driving forces behind the binding process.

| Biophysical Technique | Principle | Key Parameters Measured | Advantages |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Association rate (kₐ), Dissociation rate (kₑ), Equilibrium dissociation constant (Kₑ). | Real-time, label-free, provides kinetic data. |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes associated with binding in solution. | Binding affinity (Kₐ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). | Label-free, in-solution, provides full thermodynamic profile. |

Enzyme Interaction Studies and Mechanistic Probes

Enzyme inhibition assays are fundamental in determining the effect of a compound on enzyme activity. For chromanone derivatives, these studies often involve incubating the compound with a specific enzyme and its substrate. The rate of the enzymatic reaction is then measured, typically through spectrophotometric or fluorometric methods that detect the formation of a product or the consumption of a substrate over time.

To understand the mechanism of inhibition, kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations. The data can then be analyzed using models such as the Michaelis-Menten kinetics to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Kᵢ). For instance, studies on chroman-4-one derivatives as inhibitors of sirtuin 2 (SIRT2) have utilized fluorescence-based assays to determine their inhibitory concentrations (IC₅₀) and selectivity against other sirtuin isoforms. acs.org Such studies are critical for elucidating how these compounds exert their biological effects at a molecular level.

Mechanistic probes can also involve computational methods like molecular docking. These in silico techniques predict the binding mode of a ligand within the active site of an enzyme, providing insights into the specific amino acid residues involved in the interaction. This can help to rationalize the observed inhibitory activity and guide the design of more potent and selective inhibitors.

Receptor Binding Assays (Methodological Focus)

Receptor binding assays are essential for evaluating the interaction of a compound with a specific receptor. These assays typically use a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor of interest. The assay measures the ability of the test compound, in this case, a chromanone derivative, to compete with the labeled ligand for binding to the receptor.

The most common format is a competitive binding assay. In this setup, the receptor preparation (e.g., cell membranes expressing the receptor) is incubated with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled test compound. The amount of labeled ligand bound to the receptor is then measured. A decrease in the bound labeled ligand with increasing concentrations of the test compound indicates that the test compound is binding to the same site on the receptor. From this data, the half-maximal inhibitory concentration (IC₅₀) can be determined, which represents the concentration of the test compound required to displace 50% of the labeled ligand. The IC₅₀ value is a measure of the compound's affinity for the receptor.

Modern receptor binding assays often utilize high-throughput screening (HTS) platforms, such as those based on fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET), to rapidly screen large libraries of compounds. nih.gov

Structure-Interaction Relationship Studies of (R)(+)-7-fluoro-2-p-tolylchroman-4-one and Analogues

Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for understanding how the chemical structure of a molecule influences its biological activity. For this compound, these studies focus on how the chromanone core and its specific substituents contribute to its interactions with biological targets.

Elucidation of Key Structural Features for Molecular Recognition

The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. researchgate.net The key structural features of the chromanone core that are important for molecular recognition include the carbonyl group at the C-4 position, the oxygen atom in the heterocyclic ring, and the aromatic A ring. These features can participate in various non-covalent interactions such as hydrogen bonding, and π-π stacking with amino acid residues in a protein's binding pocket.

The stereochemistry at the C-2 position is also a critical determinant of biological activity. The (R)-configuration of the chiral center in this compound dictates a specific three-dimensional arrangement of the p-tolyl substituent, which can significantly influence how the molecule fits into a binding site.

Impact of Fluorine and p-Tolyl Substituents on Interactions

The specific substituents on the chromanone scaffold, namely the fluorine atom at the 7-position and the p-tolyl group at the 2-position, play a crucial role in modulating the molecule's interaction with biological targets.

Impact of the Fluorine Substituent: The introduction of a fluorine atom can have profound effects on a molecule's physicochemical properties and its biological activity. mdpi.com Fluorine is highly electronegative and can alter the electronic distribution within the aromatic ring, potentially influencing interactions with polar residues in a binding site. Furthermore, the substitution of a hydrogen atom with a fluorine atom can block metabolic oxidation at that position, thereby increasing the metabolic stability of the compound. However, in a study of substituted chroman-4-one derivatives as SIRT2 inhibitors, a compound with a fluorine atom at the 7-position (an analogue of the title compound) exhibited only weak inhibitory activity. acs.org This suggests that for this particular target, the electronic modification at the 7-position may not be favorable for binding. In contrast, studies on fluorinated 2-arylchroman-4-ones have shown that fluorine substitution can enhance antiviral activity, highlighting that the effect of fluorination is highly dependent on the specific biological target. nih.gov

Target Identification Methodologies in Chemical Biology Research

The process of elucidating the molecular targets of a bioactive small molecule, such as this compound, is a critical phase in both drug discovery and chemical biology. rsc.orgnih.gov This target deconvolution is essential for understanding the molecule's mechanism of action, optimizing its efficacy, and predicting potential off-target effects. nih.govnih.gov A variety of powerful methodologies have been developed to identify these protein-small molecule interactions, ranging from direct biochemical assays to indirect genetic and computational approaches. nih.gov The selection of an appropriate strategy often depends on the properties of the small molecule, the biological system under investigation, and the specific research question being addressed. These approaches can be broadly categorized into affinity-based, label-free, genetic, and computational methods.

Affinity-Based Approaches

Affinity-based methods are the most traditional and direct strategy for target identification. rsc.org They rely on the specific physical interaction between the small molecule (ligand) and its protein target(s). nih.gov These techniques utilize a modified version of the small molecule, referred to as a probe, to isolate its binding partners from a complex biological mixture, such as a cell lysate. nih.govbenthamdirect.com

Affinity Purification/Chromatography

Affinity purification is a cornerstone technique in target identification. nih.govnih.gov The fundamental principle involves immobilizing the bioactive small molecule onto a solid support, such as agarose (B213101) or magnetic beads, creating an "affinity matrix". nih.govtechnologynetworks.com This matrix is then incubated with a protein extract. technologynetworks.com Proteins that bind to the immobilized molecule are captured, while non-binding proteins are removed through a series of washing steps. nih.govtechnologynetworks.com The specifically bound proteins are subsequently eluted and identified, most commonly using mass spectrometry. nih.govbenthamdirect.com

A critical consideration for this method is the chemical synthesis of the affinity probe. A linker must be attached to the small molecule at a position that does not interfere with its binding to the target protein. acs.org This often requires preliminary structure-activity relationship (SAR) studies to identify non-essential regions of the molecule for modification. nih.gov For a compound like this compound, this would involve synthesizing derivatives to determine how modifications at various positions on the chromanone core or the p-tolyl group affect its biological activity.

Activity-Based Protein Profiling (ABPP)

A more specialized affinity-based technique is Activity-Based Protein Profiling (ABPP). ABPP employs chemical probes that not only bind to a target but also form a covalent bond with it, often at a catalytically active residue. nih.govacs.org These probes typically contain a reactive functional group (an electrophilic "warhead") that irreversibly attaches to a nucleophilic residue in an enzyme's active site. nih.gov This covalent linkage allows for very stringent purification conditions, reducing the background of non-specific binders. While powerful for identifying members of specific enzyme classes, the application of ABPP requires that the small molecule of interest can be modified to incorporate such a reactive group without losing its target affinity. nih.gov

Label-Free Approaches

To overcome the challenges associated with modifying a small molecule, several label-free methods have been developed. These techniques identify targets by observing changes in a protein's intrinsic properties upon ligand binding, thus allowing the use of the original, unmodified compound. nih.gov

Drug Affinity Responsive Target Stability (DARTS)

The DARTS methodology is predicated on the observation that the binding of a small molecule often stabilizes the structure of its target protein. nih.govrsc.org This increased stability renders the protein-ligand complex more resistant to degradation by proteases. nih.govnih.gov In a typical DARTS experiment, a cell lysate is divided into two samples; one is treated with the compound of interest, and the other with a vehicle control. Both samples are then subjected to limited proteolysis. The target protein, stabilized by the bound ligand, will be less degraded in the treated sample compared to the control. The protected proteins are then identified by comparing the protein bands on a gel or through quantitative mass spectrometry. rsc.orgnih.gov A key advantage of DARTS is that it requires no chemical modification of the compound, making it ideal for initial investigations where the binding mode is unknown. rsc.org

Cellular Thermal Shift Assay (CETSA®) / Thermal Proteome Profiling (TPP)

Similar to DARTS, the Cellular Thermal Shift Assay (CETSA®) and its proteome-wide extension, Thermal Proteome Profiling (TPP), rely on ligand-induced protein stabilization. acs.org The principle is that a protein becomes more resistant to heat-induced denaturation when it is part of a stable complex with its ligand. In a CETSA experiment, cells or cell lysates are heated to different temperatures in the presence and absence of the compound. The soluble (non-denatured) fraction of proteins is then analyzed. The target protein will exhibit a higher melting temperature in the presence of its binding partner. acs.org TPP expands this concept by using quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously, providing a global map of the compound's potential targets.

Genetic and Computational Methodologies

Genetic Interaction Screening

Genetic approaches identify targets by correlating a genetic perturbation with a change in the cellular response to a compound. nih.gov Modern techniques like CRISPR-based screening platforms can be used to create large libraries of cells, each with a specific gene knocked out. acs.org This library is then treated with the bioactive small molecule. If the knockout of a particular gene results in resistance or hypersensitivity to the compound, it suggests that the encoded protein is either the direct target or a critical component of the pathway affected by the molecule. acs.orgnih.gov This unbiased approach does not depend on the compound's affinity or the target's abundance and provides functional validation of the target within a cellular context. acs.org

Computational Target Prediction

In silico or computational approaches predict potential protein targets for a small molecule based on its chemical structure. nih.govnih.gov These methods can be broadly divided into two categories:

Ligand-based methods: These approaches search databases of known bioactive molecules (e.g., ChEMBL, DrugBank) for compounds with structural similarity to the query molecule. nih.gov The principle is that structurally similar molecules are likely to bind to similar targets.

Structure-based methods (Reverse Docking): If the three-dimensional structures of many proteins are available, a small molecule can be computationally "docked" into the binding sites of a large number of these proteins. nih.gov The proteins to which the molecule is predicted to bind with the highest affinity are considered potential targets. This approach has been used to investigate the binding of other chromone (B188151) derivatives to their targets. acs.orgnih.gov

Computational methods are valuable for generating initial hypotheses that can then be tested experimentally using the biochemical or genetic methods described above. nih.govnih.gov

Interactive Data Table: Comparison of Target Identification Methodologies

| Methodology | Principle | Key Requirements / Considerations | Advantages | Disadvantages |

|---|---|---|---|---|

| Affinity Purification | Immobilized small molecule "bait" captures protein "prey" from a lysate. nih.gov | - Synthesis of an affinity probe with a linker.

| - Direct biochemical evidence of interaction.

| - Probe synthesis can be challenging and may alter activity.

|

| DARTS | Ligand binding increases protein stability and resistance to protease digestion. nih.govnih.gov | - Compound must confer stability to the target.

| - No chemical modification of the compound is needed.

| - May not work for all protein-ligand interactions.

|

| CETSA® / TPP | Ligand binding increases the thermal stability of the target protein. acs.org | - Compound must induce a thermal shift in the target.

| - No compound modification required.

| - Not all binding events cause a thermal shift.

|

| Genetic Screening (CRISPR) | Identifies genes whose knockout confers resistance or sensitivity to the compound. acs.org | - A robust cell-based assay is needed.

| - Unbiased, in-cell approach.

| - Identifies functionally important genes, which may not be the direct binding target.

|

| Computational Prediction | Uses chemical structure similarity or molecular docking to predict targets. nih.govnih.gov | - High-quality structure of the small molecule.

| - Rapid and cost-effective.

| - Predictions are purely theoretical.

|

Advanced Analytical Methodologies for Research on R + 7 Fluoro 2 P Tolylchroman 4 One

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are indispensable for separating the (R)(+)-7-fluoro-2-p-tolylchroman-4-one enantiomer from its (S)-counterpart and for quantifying its purity. Chiral chromatography, in particular, plays a central role in this process.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the enantioselective analysis of chromanone derivatives. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Key Research Findings:

While specific studies on the chiral HPLC separation of this compound are not extensively detailed in publicly available literature, the general principles for analogous compounds involve the use of polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose. The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier like isopropanol, is critical for achieving optimal separation. The flow rate and column temperature are also key parameters that are optimized to maximize resolution.

For a hypothetical separation, the following parameters could be considered:

| Parameter | Typical Value |

| Chiral Stationary Phase | Cellulose or Amylose-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H) |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Column Temperature | 25 °C |

The enantiomeric excess (e.e.) is a critical measure of the purity of the chiral compound and is calculated from the peak areas of the two enantiomers in the chromatogram.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) offers an alternative, high-resolution method for the determination of enantiomeric excess, particularly for volatile and thermally stable compounds. Similar to chiral HPLC, this technique employs a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives.

Key Research Findings:

Specific chiral GC methods for this compound are not readily found in the literature. However, for related chiral compounds, derivatization may sometimes be employed to enhance volatility and improve separation. The choice of the specific cyclodextrin-based CSP and the temperature programming of the GC oven are crucial for achieving baseline separation of the enantiomers.

A representative set of conditions for a chiral GC analysis could be:

| Parameter | Typical Value |

| Chiral Stationary Phase | Cyclodextrin-based (e.g., Chiraldex® G-TA) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature, ramp rate, and final temperature optimized for separation |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques are paramount for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

Key Research Findings:

While a complete, assigned NMR spectrum for this compound is not publicly documented, the expected spectra would exhibit characteristic signals.

¹H NMR: Would show distinct signals for the aromatic protons on both the chromanone core and the p-tolyl group, as well as signals for the protons on the chiral center and the methylene (B1212753) group of the chroman ring. The coupling patterns and chemical shifts would be crucial for assigning the protons.

¹³C NMR: Would provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon, the carbon bearing the fluorine atom, and the carbons of the aromatic rings.

¹⁹F NMR: Would show a signal corresponding to the fluorine atom, with its chemical shift providing information about its electronic environment.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation.

Key Research Findings:

A high-resolution mass spectrum (HRMS) would be used to determine the exact molecular weight of this compound, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would be characteristic of the chroman-4-one scaffold. Expected fragmentation could involve the loss of the p-tolyl group or cleavage of the chroman ring, providing further structural evidence.

A hypothetical fragmentation table could include:

| m/z Value | Proposed Fragment |

| [M]+• | Molecular ion |

| [M - C₇H₇]+ | Loss of the tolyl group |

| [M - CO]+• | Loss of carbon monoxide |

Infrared and Ultraviolet-Visible Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in the molecule and its electronic transitions.

Key Research Findings:

IR Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) group of the ketone, typically in the range of 1680-1700 cm⁻¹. Other characteristic bands would include those for C-F stretching and C-O-C stretching of the chroman ring, as well as absorptions corresponding to the aromatic C-H and C=C bonds.

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would exhibit absorption maxima corresponding to the electronic transitions within the chromanone and p-tolyl chromophores. The positions of these maxima (λmax) are characteristic of the conjugated system of the molecule.

Derivatization Strategies for Enhanced Analytical Detection and Characterization

In the analytical study of this compound, derivatization is a critical chemical modification process employed to enhance its detection and characterization. libretexts.org This strategy involves chemically altering the molecule to improve its properties for specific analytical techniques, particularly chromatography and mass spectrometry. libretexts.orgnih.gov The primary goals of derivatization for this compound are to increase its volatility for gas chromatography (GC), improve its ionization efficiency for mass spectrometry (MS), and enhance its detectability for high-performance liquid chromatography (HPLC). nih.govnih.govnih.gov

The structure of this compound, a chromanone, possesses a ketone (C=O) functional group at the C-4 position, which is the primary site for targeted derivatization reactions. These reactions aim to overcome analytical challenges such as low volatility and insufficient signal response in detectors. wikipedia.orgyoutube.com

Strategies for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, which requires analytes to be volatile and thermally stable, direct analysis of chromanones can be challenging. nih.govchromatographyonline.com Derivatization is therefore an essential step. researchgate.netnih.gov

Oxime Formation: A key strategy involves the conversion of the ketone group into an oxime derivative. nih.gov This is typically achieved by reacting the chromanone with a hydroxylamine (B1172632) reagent, such as hydroxylamine hydrochloride or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govsigmaaldrich.com The resulting oxime is significantly more volatile and thermally stable than the parent ketone. youtube.comsigmaaldrich.com

The use of PFBHA is particularly advantageous as it introduces a pentafluorobenzyl group, which is highly electronegative. This feature makes the derivative amenable to sensitive detection by an electron capture detector (ECD) and enhances its response in negative ion chemical ionization (NICI) mass spectrometry. sigmaaldrich.comnih.gov This method provides a reliable way to quantify aldehydes and ketones in various samples. sigmaaldrich.com

Silylation: Another common technique is silylation, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. mdpi.com For this compound, this would typically be a two-step process. First, the ketone is converted to its enol form or, more commonly, derivatized to an oxime. The subsequent silylation of the oxime's hydroxyl group with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) produces a TMS-oxime derivative. youtube.comresearchgate.netnih.gov This two-step methoximation and silylation process effectively "locks" the ketone group, preventing isomerization and yielding a single, stable derivative with excellent chromatographic properties. youtube.com Silylated derivatives are more volatile, less polar, and more thermally stable, making them ideal for GC-MS analysis. mdpi.comnih.gov

Table 1: GC-MS Derivatization Strategies for Ketone-Containing Compounds

| Derivatization Strategy | Reagent(s) | Target Functional Group | Purpose & Benefits |

|---|---|---|---|

| Oxime Formation | Hydroxylamine Hydrochloride, PFBHA | Ketone (C=O) | Increases volatility and thermal stability. PFBHA derivatives enhance sensitivity for ECD and NICI-MS detection. nih.govsigmaaldrich.com |

| Silylation (Two-Step) | 1. Methoxyamine hydrochloride (MeOx) 2. BSTFA, MSTFA, or MTBSTFA | 1. Ketone (C=O) 2. Oxime (-NOH) | Prevents tautomerization, increases volatility, reduces polarity, and improves thermal stability for better GC separation and detection. youtube.comnih.govnih.gov |

This table is interactive. Click on the headers to sort the data.

Strategies for High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore into the analyte, thereby enhancing its detection by UV-Vis or fluorescence detectors. libretexts.orgnih.gov

Hydrazone Formation: A widely used method for ketones is the formation of hydrazones. wikipedia.org This is accomplished by reacting the chromanone with a hydrazine (B178648) reagent, most commonly 2,4-dinitrophenylhydrazine (B122626) (DNPH). wikipedia.orgauroraprosci.comresearchgate.net The reaction involves the nucleophilic attack of the DNPH on the carbonyl carbon of the chromanone, resulting in a stable 2,4-dinitrophenylhydrazone derivative. researchgate.net

The key advantage of this method is the introduction of the dinitrophenyl group, a strong chromophore, which allows for highly sensitive detection at specific wavelengths (e.g., 360 nm) using a UV detector. wikipedia.orgauroraprosci.com This technique is robust and allows for the analysis of ketones in various matrices. researchgate.net

Table 2: HPLC Derivatization Strategies for Ketone-Containing Compounds

| Derivatization Strategy | Reagent | Target Functional Group | Purpose & Benefits |

|---|---|---|---|

| Hydrazone Formation | 2,4-Dinitrophenylhydrazine (DNPH) | Ketone (C=O) | Introduces a strong chromophore (dinitrophenyl group), enabling highly sensitive UV detection. wikipedia.orgauroraprosci.comresearchgate.net |

| Chiral Derivatization | Chiral Derivatizing Agents (CDAs) | Ketone (C=O) or other reactive sites | Forms diastereomers from enantiomers, allowing for separation on standard achiral HPLC columns. chiralpedia.com |

This table is interactive. Click on the headers to sort the data.

Chiral Derivatization for Enantiomeric Analysis

Since the target compound is the specific (R)-enantiomer, analytical methods must be capable of distinguishing between the (R) and (S) forms. While direct chiral chromatography using a chiral stationary phase (CSP) is a common approach for separating enantiomers of flavanones, an alternative is indirect separation via chiral derivatization. researchgate.netresearchgate.netuva.es

In this strategy, the racemic chromanone mixture is reacted with an enantiomerically pure chiral derivatizing agent (CDA). chiralpedia.com This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical and chemical properties and can therefore be separated on a conventional, non-chiral HPLC column. chiralpedia.com The success of this method relies on the availability of a suitable CDA that reacts quantitatively without causing racemization. chiralpedia.com This indirect approach can be a powerful tool for the chiral resolution and quantification of this compound.

Future Research Directions and Translational Perspectives in Chemical Biology

Development of Novel and Sustainable Synthetic Routes

The synthesis of chiral chromanones, including (R)(+)-7-fluoro-2-p-tolylchroman-4-one, is an area of active research. Future efforts are increasingly focused on developing methods that are not only efficient but also environmentally benign, aligning with the principles of green chemistry.

Key approaches include organocatalytic asymmetric synthesis and microwave-assisted reactions. Organocatalysis avoids the use of metal catalysts, offering a greener alternative for creating enantiomerically pure products. youtube.com For instance, a one-pot asymmetric synthesis of (R)-2-aryl-2,3-dihydro-4-quinolones has been developed using this approach, which could be adapted for chromanones. rsc.org Such a method would involve the reaction of 2'-hydroxyacetophenone (B8834) precursors with aldehydes, catalyzed by a chiral organic molecule like L-Proline, to yield the desired (R)-enantiomer with high selectivity. youtube.comnih.gov

Microwave-assisted organic synthesis represents another sustainable strategy, offering benefits such as dramatically reduced reaction times, lower energy consumption, and often higher yields compared to conventional heating. nih.govvnu.edu.vn This technique has been successfully applied to the synthesis of various chromone (B188151) and chromanone derivatives. ijcce.ac.irresearchgate.netijmrset.com The condensation of a substituted o-hydroxyacetophenone with an aldehyde can be significantly accelerated under microwave irradiation, providing a rapid and efficient route to the chromanone core. researchgate.netacs.org

Future research will likely focus on combining these strategies—for example, developing microwave-assisted organocatalytic reactions—to maximize both enantioselectivity and sustainability. The optimization of solvent-free reaction conditions is another promising avenue for creating truly green synthetic protocols. rsc.org

| Synthetic Strategy | Description | Key Advantages | Relevant Findings |

| Asymmetric Organocatalysis | Use of small chiral organic molecules (e.g., L-Proline) to catalyze the enantioselective formation of the chromanone ring. | Metal-free, environmentally benign, high enantioselectivity (often >95% ee). youtube.com | Provides access to specific stereoisomers like the (R)-enantiomer, which is crucial for studying stereospecific biological interactions. nih.govnih.gov |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate chemical reactions, such as the initial condensation to form the chromanone scaffold. | Rapid reaction times, reduced energy consumption, often improved yields, potential for solvent-free conditions. nih.govrsc.org | Can significantly improve the efficiency of key steps in chromanone synthesis, making the process more suitable for library generation. vnu.edu.vnijcce.ac.ir |

| Tandem/Cascade Reactions | Multi-step sequences where subsequent reactions occur in the same pot without isolating intermediates. | Increased efficiency, reduced waste, and lower operational costs by minimizing purification steps. | Organocatalytic cascade reactions have been designed to construct complex chroman scaffolds with high stereocontrol in a single operation. nih.govrsc.org |

Exploration of Advanced Computational Methodologies for Chromanone Design

Computational chemistry is an indispensable tool for accelerating the design and optimization of bioactive molecules like this compound. taylorandfrancis.comyoutube.com Advanced computational methods allow for the prediction of molecular properties, binding affinities, and dynamic behaviors, guiding synthetic efforts toward compounds with enhanced potency and selectivity.

Density Functional Theory (DFT) calculations are employed to investigate the electronic properties and reactivity of chromanone derivatives. d-nb.infonih.govresearchgate.net For this specific compound, DFT can elucidate how the 7-fluoro and 2-p-tolyl substituents influence the electron distribution across the chromanone scaffold, which in turn affects its stability and interaction potential. researchgate.net Such studies can predict spectroscopic features and help rationalize observed biological activities. d-nb.info

Future work in this area will involve the use of artificial intelligence (AI) and machine learning to develop predictive models for activity and toxicity based on large datasets of chromanone structures. taylorandfrancis.com These in silico tools will enable the high-throughput screening of virtual libraries, prioritizing the synthesis of only the most promising candidates.

| Computational Method | Application for this compound | Insights Gained |

| Density Functional Theory (DFT) | Analysis of molecular orbitals, electrostatic potential, and vibrational frequencies. d-nb.infonih.gov | Predicts the influence of fluoro and tolyl groups on electronic structure, reactivity, and spectroscopic properties. researchgate.netresearchgate.net |

| Molecular Docking | Prediction of the binding mode and affinity to a target protein's active site. | Identifies potential biological targets and suggests key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.govnih.gov |

| Molecular Dynamics (MD) Simulation | Simulation of the dynamic movement of the ligand-protein complex in a biological environment. labinsights.nlrsc.org | Assesses the stability of the binding pose, flexibility of the ligand, and calculates binding free energies. acs.orgfrontiersin.org |

| ADMET Prediction | In silico estimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.govacs.org | Helps prioritize compounds with favorable drug-like properties early in the design phase, reducing late-stage failures. |

Mechanistic Elucidation of Novel Molecular Interactions

Understanding the precise molecular interactions between this compound and its biological targets is fundamental to explaining its function and guiding the design of improved analogues. The specific substitutions on the chromanone core are designed to probe and engage in distinct non-covalent interactions.

The 7-fluoro substituent is particularly significant. Fluorine is the most electronegative element, and its inclusion can profoundly alter a molecule's properties. tandfonline.com It can increase binding affinity through favorable interactions with protein backbones or side chains, such as forming hydrogen bonds or dipole-dipole interactions. ingentaconnect.com Furthermore, replacing a hydrogen atom with fluorine can enhance metabolic stability and improve membrane permeability by increasing lipophilicity. researchgate.netnih.gov

The 2-p-tolyl group provides a significant hydrophobic component for engaging with nonpolar pockets in a protein's binding site. The stereospecific (R)-configuration ensures that this bulky group is oriented in a precise three-dimensional arrangement, which is often critical for achieving high-affinity and selective binding. The difference in biological activity between enantiomers is a well-established phenomenon, and isolating the (R)-enantiomer is key to deconvoluting its specific interactions. acs.org

Strategic Integration of this compound into Chemical Biology Probes

A chemical probe is a small molecule used to study and manipulate biological systems. nih.gov this compound is well-suited to be developed into such a tool due to its unique structural features, particularly the fluorine atom.

The presence of the stable ¹⁹F isotope makes this compound an excellent candidate for use as a ¹⁹F NMR probe . nih.gov Since fluorine is virtually absent in biological systems, ¹⁹F NMR provides a background-free window to observe the molecule's behavior. acs.org Changes in the ¹⁹F chemical shift can report on binding events, conformational changes in the target protein, or alterations in the local microenvironment, providing valuable data that is often difficult to obtain with other methods. biorxiv.orgunimelb.edu.au This technique can be used for ligand screening and to measure binding affinities directly in complex biological mixtures, including in-cell studies. nih.govacs.org

To enhance its utility as a probe, the molecule can be further functionalized. For instance, an alkyne or azide (B81097) group could be introduced onto the chromanone scaffold, allowing it to be conjugated to reporter tags (like fluorophores or biotin) or immobilization resins via click chemistry . pharma-industry-review.comorganic-chemistry.orgbiosyn.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction ideal for this purpose. biosyn.comnih.gov This would enable a range of applications:

Fluorescence Imaging: Attaching a fluorophore would allow for the visualization of the compound's localization within cells.

Target Identification: A biotinylated version could be used in affinity purification-mass spectrometry experiments to pull down and identify its cellular binding partners.

Vibrational Probes: Incorporation of groups with unique vibrational signatures, such as alkynes or nitriles, could enable its detection using advanced techniques like super-multiplexed vibrational microscopy. columbia.edu

Future work will focus on synthesizing these functionalized derivatives and applying them to answer specific questions in cell biology, such as tracking a target protein or quantifying its engagement with the probe in living systems. nih.gov

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing the stereochemistry and purity of (R)(+)-7-fluoro-2-p-tolylchroman-4-one?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm fluorine positioning and aromatic proton environments. Compare coupling constants with computational predictions (e.g., density functional theory) to validate stereochemistry .

- X-ray Crystallography : Essential for resolving absolute configuration. Ensure crystals are grown under controlled conditions (solvent, temperature) to avoid polymorphism .

- Chiral HPLC : Quantify enantiomeric excess (ee) using a chiral stationary phase. Optimize mobile-phase composition (e.g., hexane/isopropanol ratios) to achieve baseline separation .

Q. How should researchers design synthetic routes for this compound to ensure reproducibility?

- Methodological Answer :

- Retrosynthetic Analysis : Prioritize late-stage fluorination to avoid side reactions. For example, use electrophilic fluorinating agents (e.g., Selectfluor®) on a preformed chromanone scaffold .

- Reaction Monitoring : Employ TLC or inline IR spectroscopy to track intermediates. Document solvent purity, catalyst loading, and temperature gradients in detail to enable replication .

- Yield Optimization : Use Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, reaction time). Tabulate results in a matrix format (see example below) :

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 60 | 100 | 80 |

| Catalyst (mol%) | 5 | 15 | 10 |

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected NOE effects in NMR)?

- Methodological Answer :

- Molecular Dynamics Simulations : Simulate rotational barriers of the chromanone ring to assess conformational flexibility. Compare calculated NOE correlations (e.g., using Gaussian or ORCA) with experimental data to identify mismatches .

- Docking Studies : If bioactivity data exists, model ligand-receptor interactions to explain anomalous binding affinities. Use software like AutoDock Vina with force fields parameterized for fluorine .

- Error Analysis : Quantify discrepancies using root-mean-square deviation (RMSD). Publish raw data and simulation parameters in supplementary materials to enable peer validation .

Q. What strategies mitigate enantiomeric inversion during the synthesis of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) to stabilize the desired configuration during fluorination .

- Low-Temperature Conditions : Perform fluorination below -20°C to minimize racemization. Monitor reaction progress via in situ Raman spectroscopy to detect intermediate stability .

- Post-Synthesis Analysis : Cross-validate ee using polarimetry and chiral GC-MS. Report deviations >2% as potential evidence of kinetic vs. thermodynamic control .

Q. How should researchers address discrepancies between theoretical and observed melting points?

- Methodological Answer :

- Polymorph Screening : Test crystallization in multiple solvents (e.g., ethanol, acetonitrile) to identify metastable forms. Use differential scanning calorimetry (DSC) to map thermal profiles .

- Impurity Profiling : Conduct LC-MS to detect trace byproducts (<0.1%) that may depress melting points. Compare with purity thresholds in pharmacopeial standards (e.g., USP) .

Guidelines for Data Presentation and Reproducibility

- Tables and Figures : Label all axes/columns unambiguously (e.g., "ΔG‡ (kJ/mol)" instead of "Energy"). Use error bars for biological replicates and asterisks for statistical significance (p < 0.05) .

- Theoretical Frameworks : Align hypotheses with established models (e.g., Hammett plots for electronic effects of the p-tolyl group) or propose modifications to address gaps .

- Ethical Reporting : Disclose all negative results (e.g., failed syntheses) to prevent redundant efforts. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.